Bbr 2577

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

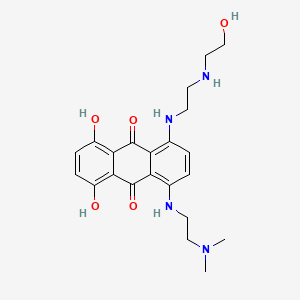

Bbr 2577 is a synthetic anthraquinone derivative. This compound is known for its vibrant color and is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. Its structure consists of an anthracenedione core with multiple amino and hydroxyethyl groups, which contribute to its unique chemical properties.

准备方法

The synthesis of Bbr 2577 involves several steps:

Starting Materials: The synthesis begins with the preparation of the anthracenedione core, which is typically derived from anthraquinone.

Amination: The anthracenedione core undergoes amination reactions to introduce the dimethylaminoethyl and hydroxyethylaminoethyl groups. This step often involves the use of reagents such as dimethylamine and hydroxyethylamine.

Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness.

化学反应分析

Potential Identification Errors

The term "Bbr 2577" may involve a typographical error or misinterpretation. For example:

-

DOWSIL™ 1-2577 is a silicone conformal coating used for printed circuit board (PCB) protection, with no documented chemical reactions in the provided sources .

-

BBr₃ (boron tribromide) is a known reagent in organic synthesis (e.g., demethylation), but it is unrelated to the identifier "2577" .

Chemical Reaction Methodologies in Search Results

While "this compound" is not identified, the sources highlight advanced reaction analysis techniques applicable to novel compounds:

2.1. Computational Reaction Modeling

-

DFT and MP2 methods are used to study boron-nitrogen dative bonds, including geometry optimization and bond dissociation energies .

-

Electric field effects on reaction pathways (e.g., HCN–BF₃ shortening B–N bonds by 0.735 Å in crystal environments) .

2.2. Experimental Energetics Measurement

-

Temperature Programmed Spectroscopy (TPS) enables precise measurement of activation barriers in surface reactions, validated by UWM chemists for catalysis studies .

Reaction Yield Prediction Frameworks

Machine learning models like ReaMVP predict yields for cross-coupling reactions (e.g., Buchwald-Hartwig amination) using datasets of 3,955–5,760 reactions . Key parameters include:

| Parameter | Buchwald-Hartwig Dataset | Suzuki-Miyaura Dataset |

|---|---|---|

| Reactions | 3,955 | 5,760 |

| Ligands | 4 | 12 |

| Solvents | Not specified | 4 |

| Split Method | Isoxazole additives | Ligand-based |

Recommendations for Further Research

-

Verify the compound’s correct nomenclature or CAS registry number.

-

Explore computational databases (e.g., Cambridge Structural Database) for structural analogs.

-

Utilize TPS or ReaMVP frameworks to model hypothetical reactions if synthetic pathways are proposed.

科学研究应用

Bbr 2577 has several scientific research applications:

Chemistry: It is used as a dye and a reagent in various chemical reactions, including redox reactions and complexation studies.

Biology: The compound is used in biological assays to study enzyme activities and cellular processes. Its fluorescent properties make it useful in imaging and diagnostic applications.

Industry: The compound is used in the production of dyes and pigments, as well as in the development of new materials with specific optical and electronic properties.

作用机制

The mechanism of action of Bbr 2577 involves its interaction with DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function. It also inhibits the activity of topoisomerase enzymes, which are essential for DNA replication and repair. This inhibition leads to the accumulation of DNA breaks and ultimately induces cell death, making it a potential anticancer agent .

相似化合物的比较

Bbr 2577 can be compared with other anthraquinone derivatives, such as:

Mitoxantrone: Similar in structure, mitoxantrone is also an anthraquinone derivative used in cancer therapy.

Doxorubicin: Another anthraquinone-based anticancer drug, doxorubicin, has a different set of functional groups, which affect its interaction with DNA and its cytotoxicity profile.

Daunorubicin: Similar to doxorubicin, daunorubicin is used in cancer treatment but has distinct pharmacokinetic properties and clinical applications.

属性

CAS 编号 |

134566-65-7 |

|---|---|

分子式 |

C22H28N4O5 |

分子量 |

428.5 g/mol |

IUPAC 名称 |

1-[2-(dimethylamino)ethylamino]-5,8-dihydroxy-4-[2-(2-hydroxyethylamino)ethylamino]anthracene-9,10-dione |

InChI |

InChI=1S/C22H28N4O5/c1-26(2)11-9-25-14-4-3-13(24-8-7-23-10-12-27)17-18(14)22(31)20-16(29)6-5-15(28)19(20)21(17)30/h3-6,23-25,27-29H,7-12H2,1-2H3 |

InChI 键 |

UQIDOBATNIYRTE-UHFFFAOYSA-N |

SMILES |

CN(C)CCNC1=C2C(=C(C=C1)NCCNCCO)C(=O)C3=C(C=CC(=C3C2=O)O)O |

规范 SMILES |

CN(C)CCNC1=C2C(=C(C=C1)NCCNCCO)C(=O)C3=C(C=CC(=C3C2=O)O)O |

Key on ui other cas no. |

134566-65-7 |

同义词 |

1-((2-(dimethylamino)ethyl)amino)-4-((2-((2-hydroxyethyl)amino)ethyl)amino)-5,8-dihydroxyanthracene-9,10-dione BBR 2577 BBR-2577 BBR2577 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。